4-[3-[1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine
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Overview
Description
4-[3-[1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine is a complex organic compound featuring multiple functional groups, including morpholine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-[1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-[1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-[1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazole: Shares the pyrazole and morpholine moieties but lacks the additional prop-2-ynyl group.
3-Morpholin-4-ylprop-1-ynyl derivatives: Compounds with similar structural features but different substituents on the pyrazole ring.
Uniqueness
4-[3-[1-Methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3-[1-methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-27-25(7-4-10-30-15-21-33-22-16-30)23(5-2-8-28-11-17-31-18-12-28)24(26-27)6-3-9-29-13-19-32-20-14-29/h8-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJYPMDPUGFSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C#CCN2CCOCC2)C#CCN3CCOCC3)C#CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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